Dibenzosuberenol

Photochemistry Carbocation Chemistry Laser Flash Photolysis

Dibenzosuberenol (5H-dibenzo[a,d]cyclohepten-5-ol, CAS 10354-00-4) is a polycyclic secondary alcohol with the molecular formula C₁₅H₁₂O and a molecular weight of 208.26 g/mol. It belongs to the dibenzocycloheptene class of compounds, characterized by a fused tricyclic framework consisting of two benzene rings bridged by a seven-membered cycloheptene ring bearing a hydroxyl group at the 5-position.

Molecular Formula C15H12O
Molecular Weight 208.25 g/mol
CAS No. 10354-00-4
Cat. No. B089108
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDibenzosuberenol
CAS10354-00-4
Molecular FormulaC15H12O
Molecular Weight208.25 g/mol
Structural Identifiers
SMILESC1=CC=C2C(C3=CC=CC=C3C=CC2=C1)O
InChIInChI=1S/C15H12O/c16-15-13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)15/h1-10,15-16H
InChIKeySRIISEYIFDTFRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dibenzosuberenol (CAS 10354-00-4) Compound Profile and Procurement Context


Dibenzosuberenol (5H-dibenzo[a,d]cyclohepten-5-ol, CAS 10354-00-4) is a polycyclic secondary alcohol with the molecular formula C₁₅H₁₂O and a molecular weight of 208.26 g/mol . It belongs to the dibenzocycloheptene class of compounds, characterized by a fused tricyclic framework consisting of two benzene rings bridged by a seven-membered cycloheptene ring bearing a hydroxyl group at the 5-position . As a solid with a melting point of 122.5–124 °C (lit.) , dibenzosuberenol serves as a versatile intermediate in pharmaceutical synthesis, particularly in the preparation of tricyclic antidepressant-related scaffolds .

Why Dibenzosuberenol (CAS 10354-00-4) Cannot Be Replaced by Generic Analogs in Synthesis and Analysis


While alternative dibenzocycloheptene derivatives such as dibenzosuberone (the 5-ketone analog) and dibenzosuberol (the 10,11-dihydro saturated analog) share the same tricyclic core, substitution fails because the specific oxidation state at the C-5 position determines fundamentally divergent chemical reactivity [1]. Dibenzosuberenol possesses a reactive benzylic hydroxyl group on an unsaturated cycloheptene ring, enabling unique photochemical and carbocationic transformations that are inaccessible to the saturated analog . Conversely, its alcohol functionality permits nucleophilic derivatization pathways that the ketone analog cannot directly undergo without prior reduction [2]. Furthermore, dibenzosuberenol exhibits specific solubility characteristics and chromatographic retention behavior that differ measurably from its close structural relatives, rendering it non-interchangeable for validated analytical methods [3].

Dibenzosuberenol (CAS 10354-00-4) Quantitative Differential Evidence for Scientific Selection


Oxidation State Differentiation: Dibenzosuberenol vs. Dibenzosuberone in Photochemical Carbocation Generation

Dibenzosuberenol undergoes efficient C–OH bond heterolysis upon UV excitation to generate the corresponding dibenzosuberenyl carbocation, a reactive intermediate detectable by laser flash photolysis. In contrast, dibenzosuberone lacks this benzylic hydroxyl group and cannot undergo direct photoheterolysis to yield the carbocation . This functional difference makes dibenzosuberenol the required substrate for studies of dibenzosuberenyl cation reactivity and photochemical carbocation generation.

Photochemistry Carbocation Chemistry Laser Flash Photolysis Mechanistic Studies

Analytical Reference Standard Differentiation: Dibenzosuberenol as Amitriptyline Impurity Marker

Dibenzosuberenol is utilized as a fully characterized reference standard for Amitriptyline impurity analysis and is compliant with regulatory guidelines for analytical method development and validation . As Amitriptyline Impurity 10, it serves as a specific marker compound for HPLC method development, with commercial reference standards offering >95% purity by HPLC . In contrast, the saturated analog dibenzosuberol (CAS 1210-34-0) is designated as Amitriptyline EP Impurity G—a distinct impurity requiring separate analytical characterization [1].

Pharmaceutical Analysis Reference Standards HPLC Method Validation Impurity Profiling

Physical Property Differentiation: Melting Point as a Purity and Identity Verifier

Dibenzosuberenol exhibits a reported melting point range of 122.5–124 °C (lit.) , with commercial specifications from suppliers citing 125–127 °C for 96% purity material . These physical property data enable unambiguous identity verification upon receipt. In contrast, the saturated analog dibenzosuberol (CAS 1210-34-0) and the ketone analog dibenzosuberone (CAS 1210-35-1) possess different melting point ranges, providing a simple, instrument-free method for differentiating between closely related dibenzocycloheptene derivatives.

Quality Control Identity Testing Physical Characterization Procurement Specification

Solubility Profile Differentiation: Chloroform vs. Methanol Solubility and Storage Implications

Dibenzosuberenol is sparingly soluble in chloroform and only slightly soluble in methanol . This limited solubility profile distinguishes it from its hydrochloride salt derivatives, which exhibit enhanced aqueous solubility. Furthermore, dibenzosuberenol requires storage at -20 °C for long-term stability , a requirement that may differ from more stable saturated analogs. These properties inform appropriate solvent selection for sample preparation and dictate storage infrastructure requirements for procurement planning.

Solubility Sample Preparation Storage Stability Analytical Chemistry

Dibenzosuberenol (CAS 10354-00-4) Optimal Application Scenarios Based on Evidence


Pharmaceutical Reference Standard for Amitriptyline Impurity Profiling and Method Validation

Dibenzosuberenol is an established reference standard for Amitriptyline Impurity 10, utilized in analytical method development, method validation (AMV), and quality control (QC) applications during pharmaceutical development . With commercial availability at >95% purity by HPLC , this compound supports regulatory-compliant impurity profiling and traceability against pharmacopeial standards for tricyclic antidepressant APIs. Procurement for this application is non-negotiable—the unsaturated impurity standard cannot be replaced by the saturated analog dibenzosuberol (EP Impurity G).

Photochemical and Carbocation Mechanistic Studies

Dibenzosuberenol serves as a critical substrate for laser flash photolysis studies investigating carbocation generation. Excitation of this alcohol in trifluoroethanol yields the dibenzosuberenyl carbocation via C–OH bond heterolysis, enabling time-resolved spectroscopic studies of reactive intermediates . This photochemical reactivity is unique to the alcohol oxidation state and cannot be replicated using the ketone analog dibenzosuberone. Researchers investigating superelectrophilic intermediates, charge migration, and photoketonization mechanisms should procure dibenzosuberenol specifically for these studies.

Organic Synthesis Intermediate for Dibenzo[a,d]cycloheptene-Derived Scaffolds

Dibenzosuberenol is a reactant involved in oxidation with tert-butylhydroperoxide in water for synthesis of carboxylic acids and ketones . It also serves as an intermediate in the synthesis of 5H-dibenzo[a,d]cycloheptene, which is used in the preparation of cyclotribenzylenes . Additionally, it is employed in the synthesis of tachykinin neurokinin-1 (NK1) receptor antagonists, Pauson-Khand reaction mechanism studies, and mapping the active site of aziridination catalysts . These synthetic applications leverage the specific benzylic alcohol functionality and unsaturated cycloheptene framework of dibenzosuberenol.

Quality Control Identity Verification via Melting Point

Procurement and receiving laboratories can utilize the distinct melting point of dibenzosuberenol (122.5–124 °C lit.; 125–127 °C for 96% purity grade) as a rapid, instrument-free identity confirmation . This physical property differentiates dibenzosuberenol from the saturated analog dibenzosuberol and the ketone analog dibenzosuberone (mp 32 °C), providing immediate verification that the correct compound has been received before committing to downstream experiments.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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